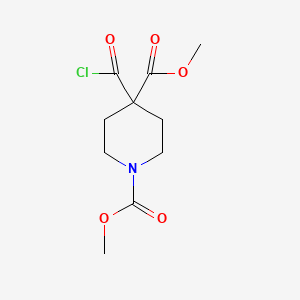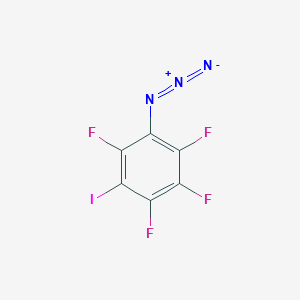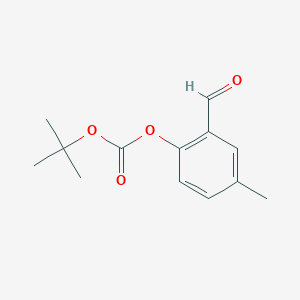![molecular formula C16H13NO3 B14202996 2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 856830-89-2](/img/structure/B14202996.png)
2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, which is further connected to an isoindole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3-methylbenzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or isoindole structure .
科学的研究の応用
2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
作用機序
The mechanism of action of 2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
類似化合物との比較
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet caramel-like aroma, this compound is widely used in the food industry as a flavoring agent.
4-Hydroxy-5-methyl-3(2H)-furanone: Another furanone derivative with similar structural features and applications in flavor and fragrance industries.
Uniqueness
2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione stands out due to its isoindole core, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
856830-89-2 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC名 |
2-[(4-hydroxy-3-methylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO3/c1-10-8-11(6-7-14(10)18)9-17-15(19)12-4-2-3-5-13(12)16(17)20/h2-8,18H,9H2,1H3 |
InChIキー |
TWDPPPFZOUWIKY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one](/img/structure/B14202917.png)
![4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-](/img/structure/B14202918.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14202937.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
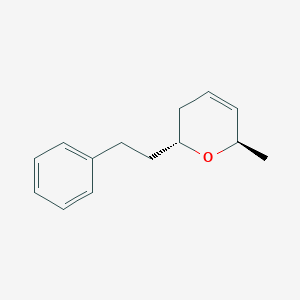
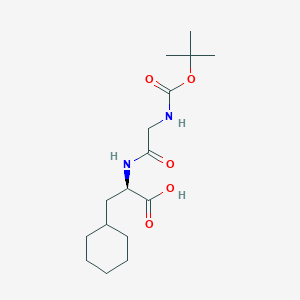
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
